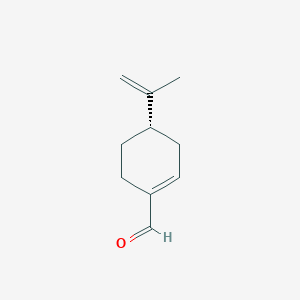

L-Perillaldehyde

Description

See also: Paeonia lactiflora root (part of).

Propriétés

IUPAC Name |

(4S)-4-prop-1-en-2-ylcyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMOYJJNUMEFDD-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CCC(=CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041190 | |

| Record name | (4S)-4-(1-Methylethenyl)-1-cyclohexene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18031-40-8 | |

| Record name | (S)-Perillaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18031-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | l-Perillaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018031408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S)-4-(1-Methylethenyl)-1-cyclohexene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Perillaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERILLALDEHYDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL0Y7P6LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Biosynthesis of L-Perillaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Perillaldehyde, a monoterpenoid aldehyde, is a molecule of significant interest in the pharmaceutical, food, and fragrance industries due to its diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on Perilla frutescens, and a detailed exploration of its biosynthetic pathway. This document includes quantitative data on this compound content in various natural sources, detailed experimental protocols for its extraction and the characterization of its biosynthetic enzymes, and visual diagrams of the key pathways and workflows.

Natural Sources of this compound

This compound is found in a variety of plants, with its most abundant source being the annual herb Perilla frutescens.[1][2] This plant, a member of the Lamiaceae family, is widely cultivated in Asian countries and exists in several chemotypes, each characterized by a dominant monoterpene in its essential oil.[3][4] The perillaldehyde (B36042) (PA) chemotype of P. frutescens is a primary source for the industrial extraction of this compound.[5]

Other notable natural sources of this compound include:

-

Ammodaucus leucotrichus : The essential oil of this plant, found in Saharan regions, has been reported to contain a high percentage of perillaldehyde.

-

Ulex europaeus : this compound has also been identified as a component in this plant from the Leguminosae family.

-

Citrus Fruits : The peel of some citrus fruits contains this compound, contributing to their characteristic aroma.

-

Tetradenia riparia : This plant is another reported source of perillaldehyde.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant being analyzed. The following table summarizes quantitative data from various studies.

| Natural Source | Plant Part | Chemotype/Variety | This compound Content | Reference |

| Perilla frutescens | Leaves | PA-type (Purple) | 81.8% of essential oil | |

| Perilla frutescens | Leaves | PA-type (Green) | 73.96% - 72.26% of essential oil | |

| Perilla frutescens | Leaves | PA-type (Mixed color) | 77.47% - 82.12% of essential oil | |

| Perilla frutescens (Vietnamese) | Leaves | Not Specified | 62.13% of essential oil | |

| Ammodaucus leucotrichus (Errachidia) | Aerial Parts | Not Applicable | 74.71% of essential oil | |

| Perilla frutescens (Japanese accessions) | Leaves | PA-chemotype | Major component |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal precursor for monoterpenes, geranyl diphosphate (B83284) (GPP). The pathway proceeds through the formation of a cyclic intermediate, followed by a series of oxidation reactions. The key enzymes involved in this pathway are limonene (B3431351) synthase, a cytochrome P450 monooxygenase, and an alcohol dehydrogenase.

The proposed biosynthetic pathway is as follows:

-

Cyclization of Geranyl Diphosphate (GPP): The pathway is initiated by the enzyme (-)-limonene (B1674923) synthase , which catalyzes the cyclization of GPP to form (-)-limonene.

-

Hydroxylation of (-)-Limonene: The resulting (-)-limonene is then hydroxylated at the C7 position by a cytochrome P450 monooxygenase , specifically (-)-limonene-7-hydroxylase , to produce (-)-perillyl alcohol.

-

Oxidation of (-)-Perillyl Alcohol: Finally, (-)-perillyl alcohol dehydrogenase oxidizes (-)-perillyl alcohol to yield this compound. Some research suggests that a single cytochrome P450 enzyme may be capable of catalyzing both the hydroxylation and oxidation steps.

Biosynthetic Pathway Diagram

Caption: Biosynthetic pathway of this compound from Geranyl Diphosphate.

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound from Perilla frutescens and for the characterization of the key biosynthetic enzymes.

Extraction and Purification of this compound from Perilla frutescens Leaves

This protocol is adapted from hydrodistillation and macroporous resin adsorption methods.

3.1.1. Materials and Reagents

-

Fresh or air-dried Perilla frutescens leaves (PA-chemotype)

-

Distilled water

-

Ethanol (B145695) (50%, 60%, 70%, 80%, 95%, 100%)

-

Macroporous resins (e.g., DM-21, LS-305, XAD-16, HPD-100)

-

n-Hexane

-

Sodium chloride

-

Silicon dioxide

-

Hydrodistillation apparatus

-

Rotary evaporator

-

Chromatography column

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

3.1.2. Extraction Procedure

-

Pre-treatment of Plant Material: Air-dry the Perilla frutescens leaves in the shade to preserve the essential oil content.

-

Hydrodistillation: Mix 100 g of dried leaves with 1.5 L of distilled water in a hydrodistillation apparatus. Heat the mixture to boiling and collect the distillate for 3-4 hours. The condensate will contain the essential oil rich in this compound.

-

Solvent Extraction (Alternative): Mince fresh Perilla leaves and extract with a 2:1 volume ratio of n-hexane to pretreated perilla juice. Add a 1:1 mixture of sodium chloride and silicon dioxide to aid in separation. Extract for 15-25 minutes and allow the phases to separate for 1-1.5 hours.

3.1.3. Purification by Macroporous Resin Adsorption

-

Resin Preparation: Pre-treat the macroporous resin by washing with ethanol and then with distilled water until neutral.

-

Adsorption: Pass the hydrodistillate or the aqueous phase from solvent extraction through a column packed with the prepared macroporous resin at a controlled flow rate.

-

Washing: Wash the column with distilled water to remove unbound impurities.

-

Desorption: Elute the adsorbed this compound from the resin using a gradient of ethanol solutions (e.g., 50% to 95%). Collect the fractions.

-

Solvent Removal: Concentrate the fractions containing this compound using a rotary evaporator under reduced pressure.

-

Purity Analysis: Analyze the purity of the obtained this compound using HPLC. An ODS-C18 column with a mobile phase of methanol/water or acetonitrile/water is suitable.

Heterologous Expression and Characterization of Biosynthetic Enzymes

This section outlines a general workflow for the cloning, expression, and enzymatic assay of the key enzymes in the this compound biosynthetic pathway.

3.2.1. Experimental Workflow Diagram

Caption: General workflow for the characterization of biosynthetic enzymes.

3.2.2. Cloning and Expression of Limonene Synthase

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from the glandular trichomes of young P. frutescens leaves and synthesize first-strand cDNA using a reverse transcriptase.

-

Gene Amplification and Cloning: Amplify the full-length coding sequence of limonene synthase using gene-specific primers and ligate it into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for Saccharomyces cerevisiae).

-

Heterologous Expression: Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or S. cerevisiae). Induce protein expression with IPTG (for E. coli) or galactose (for S. cerevisiae).

-

Protein Purification: Harvest the cells, lyse them, and purify the recombinant limonene synthase using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

3.2.3. Limonene Synthase Enzyme Assay

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, assay buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 5 mM DTT), and the substrate geranyl diphosphate (GPP).

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Product Extraction: Extract the reaction products with an organic solvent such as n-hexane or diethyl ether.

-

Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the produced (-)-limonene.

3.2.4. Characterization of Cytochrome P450 (-)-Limonene-7-hydroxylase

-

Cloning and Expression: Follow a similar cloning and expression procedure as for limonene synthase, typically using S. cerevisiae as the expression host, as it contains the necessary machinery for post-translational modifications of P450 enzymes. Co-expression with a cytochrome P450 reductase may be necessary for optimal activity.

-

Microsome Preparation: For in vitro assays, prepare microsomes from the recombinant yeast cells.

-

Enzyme Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the microsomes, a buffer (e.g., 100 mM potassium phosphate, pH 7.4), NADPH, and the substrate (-)-limonene.

-

Incubation: Incubate the reaction at 30°C with shaking.

-

Product Extraction and Analysis: Extract the products with an organic solvent and analyze by GC-MS to detect the formation of (-)-perillyl alcohol.

-

3.2.5. Characterization of (-)-Perillyl Alcohol Dehydrogenase

-

Cloning and Expression: Clone and express the gene in E. coli.

-

Enzyme Assay: The activity of alcohol dehydrogenase can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, a buffer (e.g., 100 mM Glycine-NaOH, pH 9.0), NAD⁺, and the substrate (-)-perillyl alcohol.

-

Spectrophotometric Measurement: Monitor the change in absorbance at 340 nm over time to determine the reaction rate.

-

Conclusion

This technical guide has provided a detailed overview of the natural sources and biosynthesis of this compound. Perilla frutescens stands out as the most significant natural source, with its perillaldehyde-rich chemotypes offering a viable option for commercial extraction. The elucidation of the biosynthetic pathway, involving limonene synthase, cytochrome P450 monooxygenase, and alcohol dehydrogenase, opens avenues for metabolic engineering and synthetic biology approaches to enhance the production of this valuable monoterpenoid. The experimental protocols provided herein offer a foundation for researchers to extract, purify, and study this compound and its biosynthetic machinery. Further research into the regulatory mechanisms of the biosynthetic pathway and the exploration of other potential natural sources will continue to advance our understanding and utilization of this important natural product.

References

Spectroscopic Characterization of L-Perillaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for L-Perillaldehyde, a naturally occurring monoterpenoid of significant interest in the fields of flavor, fragrance, and pharmaceutical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for such analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its aldehydic, olefinic, and aliphatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.438 | s | 1H | H-7 (Aldehyde) |

| 6.842 | m | 1H | H-2 |

| 4.782 | s | 1H | H-9a |

| 4.738 | s | 1H | H-9b |

| 2.47 | m | 1H | H-4 |

| 2.26 | m | 2H | H-3 |

| 2.12 | m | 2H | H-6 |

| 1.914 | m | 2H | H-5 |

| 1.763 | s | 3H | H-10 |

¹³C NMR Data

The ¹³C NMR spectrum provides insights into the carbon skeleton of this compound.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 191.5 | C=O | C-7 (Aldehyde) |

| 150.8 | C | C-1 |

| 149.5 | C | C-8 |

| 141.0 | CH | C-2 |

| 109.0 | CH₂ | C-9 |

| 41.2 | CH | C-4 |

| 26.5 | CH₂ | C-5 |

| 25.8 | CH₂ | C-3 |

| 21.6 | CH₂ | C-6 |

| 20.7 | CH₃ | C-10 |

Experimental Protocol: NMR Spectroscopy

The following describes a general protocol for obtaining NMR spectra of a natural product like this compound.

Sample Preparation:

-

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer, for instance, a 400 MHz instrument, is utilized.[1]

-

¹H NMR:

-

The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Parameters such as pulse width, acquisition time, and relaxation delay are optimized.

-

-

¹³C NMR:

-

The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon.

-

A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its aldehyde and alkene functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Strong | C-H stretch (alkane) |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1670 | Strong | C=O stretch (conjugated aldehyde) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~890 | Strong | =C-H bend (out-of-plane) |

Experimental Protocol: IR Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like this compound is Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

-

A small drop of the neat this compound sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

The spectrum is recorded by accumulating a number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

| m/z | Relative Intensity (%) | Assignment |

| 150 | 20 | [M]⁺ (Molecular Ion) |

| 135 | 23 | [M - CH₃]⁺ |

| 121 | 21 | [M - CHO]⁺ |

| 107 | 39 | [M - C₃H₇]⁺ |

| 93 | 31 | [C₇H₉]⁺ |

| 79 | 60 | [C₆H₇]⁺ |

| 68 | 100 | [C₅H₈]⁺ (Base Peak) |

| 67 | 58 | [C₅H₇]⁺ |

| 39 | 34 | [C₃H₃]⁺ |

Experimental Protocol: Mass Spectrometry

The mass spectrum of this compound is typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC.

-

Chromatographic Separation: The sample is vaporized and travels through a capillary column where it is separated from any impurities.

-

Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is commonly used.[1]

-

Mass Analysis: The resulting positively charged fragments and the molecular ion are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion against its m/z value.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

References

An In-depth Technical Guide to the Pharmacological and Biological Activities of L-Perillaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Perillaldehyde, a naturally occurring monoterpenoid aldehyde, is the principal component of the essential oil derived from Perilla frutescens. This comprehensive technical guide delves into the diverse pharmacological and biological activities of this compound, presenting a wealth of quantitative data, detailed experimental protocols, and elucidated signaling pathways. This document aims to serve as a critical resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Pharmacological Activities of this compound: A Quantitative Overview

This compound exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, neuroprotective, and insecticidal effects. The following tables summarize the key quantitative data from various studies, providing a comparative analysis of its potency across different biological systems.

Table 1: Anticancer Activity of this compound and Its Derivatives

| Compound | Cancer Cell Line | Assay | IC50 Value | Incubation Time | Citation |

| Perillaldehyde | K562 (Chronic Myeloid Leukemia) | MTT | 303.3 µM | 24 h | [1] |

| 188.7 µM | 48 h | [1] | |||

| 89.7 µM | 72 h | [1] | |||

| HCT116 (Colorectal Carcinoma) | CCK-8 | 239.4 µM | 24 h | [2] | |

| SW480 (Colorectal Carcinoma) | CCK-8 | 218.9 µM | 24 h | [2] | |

| Perillaldehyde 1,2-epoxide | HCT-116 (Colon Carcinoma) | MTT | 16.14 ± 1.86 µM | 72 h | |

| OVCAR-8 (Ovarian Adenocarcinoma) | MTT | 23.61 ± 1.13 µM | 72 h | ||

| SF-295 (Glioblastoma) | MTT | 21.99 ± 2.64 µM | 72 h | ||

| HL-60 (Promyelocytic Leukemia) | MTT | 9.70 ± 1.01 µM | 72 h |

Table 2: Anti-inflammatory and Antimicrobial Activities of this compound

| Activity | Target | Assay | Quantitative Data | Citation |

| Anti-inflammatory | TNF-α mRNA expression in RAW264.7 cells | RT-qPCR | IC50: 171.7 µM | |

| Antibacterial | Acinetobacter baumannii 5F1 | Broth Microdilution | MIC: 287.08 µg/mL |

Table 3: Other Biological Activities of this compound

| Activity | Model System | Assay | Key Findings | Citation |

| Antidepressant-like | Stress-induced depression-like model mice | Forced Swimming Test | Inhalation of 0.0965 and 0.965 mg/mouse/day for 9 days significantly shortened immobility duration. | |

| Antiviral | Tobacco Mosaic Virus (TMV) | Local Lesion Assay | 80.41% protection activity at 800 µg/mL. | |

| Antioxidant | In vitro chemical assays | DPPH, H2O2 scavenging, etc. | Showed significant antioxidant properties, comparable to ascorbic acid at higher concentrations. | |

| Neuroprotective | Vascular dementia rat model | Morris Water Maze | Improved learning and memory. | |

| Insecticidal | Tribolium castaneum and Lasioderma serricorne | Contact and Fumigant Toxicity | Exhibited significant insecticidal activity. |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for replicating and building upon existing research.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Culture: Human cancer cell lines (e.g., K562, HCT-116) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052), and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for specified durations (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of this compound.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in RAW264.7 Macrophages

This protocol details the measurement of the anti-inflammatory effect of this compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

-

Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well and incubated for 24 hours.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours before stimulation with LPS (1 µg/mL).

-

Incubation: The cells are then incubated for an additional 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay):

-

100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance at 540 nm is measured using a microplate reader.

-

-

Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated by comparing the this compound-treated groups with the LPS-only treated group.

Antimicrobial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: A suspension of the test microorganism (e.g., Acinetobacter baumannii) is prepared in a sterile broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Anticancer Signaling Pathways of this compound

This compound has been shown to induce apoptosis and autophagy in cancer cells through multiple pathways. One of the key mechanisms involves the induction of ferroptosis, an iron-dependent form of programmed cell death. It also modulates the PI3K/AKT pathway, a critical regulator of cell growth and survival.

References

Unveiling L-Perillaldehyde: A Historical Account of its Discovery and Isolation

A deep dive into the early 20th-century discovery of L-Perillaldehyde, this technical guide illuminates the pioneering work of chemists in isolating and characterizing this significant monoterpenoid. Primarily sourced from the essential oil of Perilla frutescens, the journey of this compound from a natural curiosity to a well-defined chemical entity showcases the evolution of natural product chemistry.

This document details the historical context, the key scientific contributions, and the experimental methodologies that defined the initial understanding of this compound, providing valuable insights for researchers, scientists, and professionals in drug development.

Historical Context: The Dawn of Terpenoid Chemistry

The late 19th and early 20th centuries marked a golden age for the study of essential oils and their components. Pioneers like Otto Wallach laid the groundwork for systematic classification of terpenes, recognizing their common structural motifs. It was within this fervent period of chemical exploration that the essential oil of Perilla frutescens, a plant with a long history in traditional Asian medicine and cuisine, came under scientific scrutiny.

The Seminal Discovery and Isolation

The first comprehensive investigation into the chemical constituents of Perilla oil, leading to the isolation of this compound, is credited to the German chemists F.W. Semmler and B. Zaar in 1911. Their work, meticulously documented in the renowned compendium "Die ätherischen Öle" by Gildemeister and Hoffmann, stands as the foundational reference for the discovery of this compound.

Their research identified a new aldehyde, which they named "perillaldehyde," as the principal component of the essential oil derived from Perilla frutescens. This discovery was a significant addition to the growing family of known terpenoids.

Experimental Protocols of the Era

The methodologies employed by Semmler and Zaar were characteristic of early 20th-century natural product chemistry, relying on classical wet chemistry techniques for extraction, purification, and characterization.

Extraction of Perilla Essential Oil

The primary method for obtaining the essential oil from the leaves and flowering tops of Perilla frutescens was steam distillation .

Experimental Protocol:

-

Plant Material: Freshly harvested or air-dried leaves and flowering tops of Perilla frutescens were used.

-

Apparatus: A large distillation flask equipped with a steam inlet, a condenser, and a collection vessel (such as a Florentine flask) was assembled.

-

Process:

-

The plant material was packed into the distillation flask.

-

Steam was passed through the plant material, causing the volatile essential oils to vaporize.

-

The mixture of steam and essential oil vapor was then passed through a condenser, where it cooled and liquefied.

-

In the collection vessel, the less dense, water-immiscible essential oil separated from the aqueous distillate (hydrosol), allowing for its collection.

-

Isolation and Purification of this compound

Following the extraction of the essential oil, the isolation of perillaldehyde (B36042) was achieved through the formation of a crystalline derivative, a common technique for purifying aldehydes and ketones at the time.

Experimental Protocol:

-

Bisulfite Adduct Formation:

-

The crude Perilla essential oil was agitated with a saturated solution of sodium bisulfite (NaHSO₃).

-

Perillaldehyde, being an aldehyde, reacted with the sodium bisulfite to form a solid, crystalline adduct. This reaction selectively separated the aldehyde from other non-aldehydic components of the essential oil.

-

-

Separation: The crystalline bisulfite adduct was separated from the remaining liquid oil by filtration.

-

Regeneration of the Aldehyde:

-

The purified bisulfite adduct was then treated with a strong alkali solution, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃).

-

This treatment regenerated the pure perillaldehyde, which was then separated from the aqueous solution.

-

-

Final Purification: The regenerated perillaldehyde was further purified by fractional distillation under reduced pressure to yield a compound with consistent physical properties.

Characterization of this compound

In the absence of modern spectroscopic techniques, the characterization of the newly isolated perillaldehyde relied on a combination of physical constant measurements and chemical derivatization.

| Property | Reported Value (circa 1911) |

| Boiling Point | 235-237 °C (at 760 mmHg) |

| Specific Gravity (at 15°C) | ~0.967 g/cm³ |

| Optical Rotation | Laevorotatory (-) |

Chemical Characterization:

-

Oxime Formation: Treatment with hydroxylamine (B1172632) hydrochloride yielded a crystalline oxime, confirming the presence of a carbonyl group.

-

Semicarbazone Formation: Reaction with semicarbazide (B1199961) hydrochloride produced a crystalline semicarbazone, further evidence of the aldehyde functionality.

-

Oxidation: Oxidation of perillaldehyde yielded perillic acid, indicating the conversion of the aldehyde group to a carboxylic acid.

Visualizing the Historical Workflow

The following diagrams illustrate the logical flow of the historical discovery and experimental processes.

Unlocking Novel Functions: An In-depth Technical Guide to L-Perillaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Perillaldehyde, a naturally occurring monoterpenoid aldehyde, has emerged as a promising scaffold in the development of novel bioactive compounds. Its inherent biological activities, coupled with a reactive aldehyde functional group, provide a versatile platform for the synthesis of a diverse range of derivatives with potential applications in pharmaceuticals, agrochemicals, and material science. This technical guide delves into the exploration of this compound derivatives, providing a comprehensive overview of their synthesis, biological functions, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new chemical entities.

Synthesis of this compound Derivatives

The chemical reactivity of the aldehyde group in this compound allows for a variety of chemical transformations, leading to the generation of diverse derivatives. Key classes of derivatives that have been explored include hydrazides, benzodiazepines, benzimidazoles, and Schiff bases.

Hydrazide Derivatives

Hydrazide-containing derivatives of this compound have demonstrated significant antifungal properties. The synthesis typically involves a two-step process:

Experimental Protocol: Synthesis of Hydrazide Derivatives

-

Oxidation of this compound: this compound is first oxidized to (S)-4-(prop-1-en-2-yl)cyclohex-1-enecarboxylic acid.

-

Amide Coupling: The resulting carboxylic acid is then coupled with a desired hydrazine (B178648) hydrate (B1144303) in the presence of a coupling agent such as ethyl carbodiimide (B86325) (EDCI) to yield the final hydrazide derivative.

Benzodiazepine, Benzimidazole (B57391), and Schiff Base Derivatives

The condensation reaction of this compound with various binucleophilic reagents is a common strategy to synthesize heterocyclic derivatives.

-

Benzodiazepine Derivatives: These are typically synthesized through the reaction of this compound with o-phenylenediamines.

-

Benzimidazole Derivatives: The reaction of this compound with o-phenylenediamine (B120857) in the presence of an oxidizing agent can yield benzimidazole derivatives.

-

Schiff Base Derivatives: These are readily formed by the condensation of this compound with primary amines.

While general protocols for the synthesis of these derivatives from aldehydes are established, specific detailed procedures for this compound are an active area of research.

Novel Functions and Biological Activities

Derivatives of this compound have exhibited a wide spectrum of biological activities, with antifungal and cytotoxic effects being the most prominent.

Antifungal Activity

Hydrazide derivatives of this compound have shown potent antifungal activity against a range of plant pathogenic fungi.[1][2][3][4]

Table 1: Antifungal Activity of this compound Hydrazide Derivatives

| Compound | Target Fungus | EC50 (µg/mL) | Reference |

| C4 | Rhizoctonia solani | 0.260 | [1] |

| C4 | Fusarium graminearum | 0.480 | |

| C4 | Sclerotinia sclerotiorum | 0.240 | |

| C4 | Valsa mali | 0.512 | |

| C3 | Valsa mali | 0.355 | |

| C13 | Valsa mali | 0.195 |

Experimental Protocol: In Vitro Antifungal Assay

The antifungal activity is typically evaluated using a mycelial growth inhibition assay.

-

Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved.

-

Incorporation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations.

-

Inoculation: A mycelial plug of the target fungus is placed at the center of the PDA plate.

-

Incubation: The plates are incubated at a suitable temperature until the mycelial growth in the control plate reaches the edge.

-

Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control. The EC50 value is then determined from the dose-response curve.

Cytotoxic Activity

Certain derivatives of this compound have demonstrated significant cytotoxicity against various cancer cell lines.

Table 2: Cytotoxic Activity of this compound Derivatives

| Derivative | Cell Line | IC50 (µM) | Reference |

| (-)-Perillaldehyde 8,9-epoxide | OVCAR-8 | 1.75 (µg/mL) | |

| (-)-Perillaldehyde 8,9-epoxide | HCT-116 | 1.03 (µg/mL) | |

| Perillaldehyde 1,2-epoxide | HL-60 | 9.70 | |

| Perillaldehyde 1,2-epoxide | OVCAR-8 | 16.14 | |

| Perillaldehyde 1,2-epoxide | SF-295 | 21.99 | |

| Perillaldehyde 1,2-epoxide | HCT-116 | 23.61 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan (B1609692) crystals to form.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Mechanisms of Action

The biological activities of this compound and its derivatives are attributed to their interaction with various cellular targets and signaling pathways.

Inhibition of Succinate (B1194679) Dehydrogenase (SDH)

A key mechanism of antifungal action for some hydrazide derivatives is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain. Inhibition of SDH disrupts cellular respiration, leading to fungal cell death.

Caption: Inhibition of Succinate Dehydrogenase by this compound Derivatives.

Modulation of NRF2/HO-1 and AHR Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cellular stress response and inflammation. It can activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a master regulator of antioxidant responses, leading to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1). Additionally, it can inhibit the Aryl Hydrocarbon Receptor (AHR) signaling pathway, which is involved in xenobiotic metabolism and inflammatory responses.

Caption: Modulation of NRF2 and AHR Signaling Pathways by this compound.

Characterization of this compound Derivatives

The structural elucidation of newly synthesized derivatives is crucial for understanding their structure-activity relationships. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the chemical structure and stereochemistry of the derivatives.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

Table 3: 1H NMR Spectral Data of this compound

| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |

| H-1 | 9.44 | s | - |

| H-2 | 6.75 | m | - |

| H-6 | 4.73 | s | - |

| H-6' | 4.71 | s | - |

| H-7 | 1.73 | s | - |

Note: This is a representative table. Specific data for derivatives should be acquired and tabulated.

Conclusion and Future Directions

The exploration of this compound derivatives has unveiled a rich landscape of bioactive molecules with significant potential. The antifungal and cytotoxic activities, coupled with an understanding of their mechanisms of action, provide a strong foundation for further research and development. Future efforts should focus on:

-

Expansion of the Derivative Library: Synthesizing a wider range of derivatives, including benzodiazepines, benzimidazoles, and Schiff bases, with detailed protocols and characterization.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways for a broader range of derivatives.

-

In Vivo Efficacy and Safety Profiling: Evaluating the most promising candidates in preclinical models to assess their therapeutic potential and safety.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold to optimize potency and selectivity.

This in-depth technical guide serves as a catalyst for continued innovation in the field, encouraging the scientific community to further unlock the potential of this compound and its derivatives for the betterment of human health and agriculture.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, and Antifungal Activity Evaluation of Novel Hydrazide-Containing this compound Derivatives as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antifungal Activity Evaluation of Novel Hydrazide-Containing this compound Derivatives as Potential Fungicides. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

In Silico Modeling of L-Perillaldehyde Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of L-Perillaldehyde's interactions with its potential biological targets. This compound, a naturally occurring monoterpenoid aldehyde found in the essential oils of various plants, has garnered significant interest for its diverse pharmacological activities. Understanding its receptor binding profile is crucial for elucidating its mechanisms of action and for the development of novel therapeutics.

This document summarizes the current knowledge on this compound's target receptors, presents available quantitative binding data, and offers detailed protocols for in silico investigation. Furthermore, it visualizes the key signaling pathways modulated by this compound to provide a comprehensive understanding of its cellular effects.

Potential Receptors and Quantitative Binding Data

This compound has been shown to interact with a range of receptors, primarily from the Transient Receptor Potential (TRP) channel and Olfactory Receptor (OR) families. It is also known to modulate key signaling pathways involved in cellular stress and xenobiotic metabolism.

| Target Receptor/Pathway | Receptor Family/Type | This compound Activity | Quantitative Data (Value) | Quantitative Data (Unit) | Reference |

| TRPA1 | Ion Channel | Agonist | EC50: 160.5 | µM | [1] |

| Olfactory Receptors (e.g., OR1A1) | G-Protein Coupled Receptor | Putative Agonist | Data not available | - | [2][3] |

| TRPV1 | Ion Channel | Putative Agonist | Data not available | - | [4][5] |

| NRF2 Signaling Pathway | Transcription Factor Pathway | Activator | Data not available | - | |

| AHR Signaling Pathway | Transcription Factor Pathway | Inhibitor | Data not available | - |

Signaling Pathways

This compound has been demonstrated to modulate the NRF2 antioxidant response pathway and inhibit the Aryl Hydrocarbon Receptor (AHR) signaling pathway. Understanding these pathways is critical to comprehending the cellular impact of this compound.

NRF2 Signaling Pathway Activation by this compound

Under basal conditions, the transcription factor NRF2 is kept in the cytoplasm by its inhibitor KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon stimulation by activators like this compound, conformational changes in KEAP1 lead to the release of NRF2. NRF2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This leads to the transcription of a battery of cytoprotective genes, including Heme Oxygenase 1 (HO-1).

AHR Signaling Pathway Inhibition by this compound

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm in a complex with chaperone proteins. Upon binding of an agonist (e.g., benzo[a]pyrene), the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs), leading to the transcription of target genes like CYP1A1. This compound has been shown to inhibit the nuclear translocation of AHR induced by agonists.

Experimental Protocols for In Silico Modeling

The following sections provide detailed methodologies for the in silico investigation of this compound's interaction with its target receptors. These protocols are based on established practices in computational drug discovery.

Homology Modeling of Target Receptors

For receptors where no experimental structure is available, such as most olfactory receptors, homology modeling is a crucial first step.

Objective: To build a 3D model of the target receptor based on the known structure of a homologous protein (template).

Recommended Software: MODELLER

Protocol:

-

Template Selection:

-

Obtain the amino acid sequence of the target receptor (e.g., human OR1A1) from a protein database like UniProt.

-

Perform a BLAST search against the Protein Data Bank (PDB) to identify suitable templates with the highest sequence identity, particularly in the transmembrane domains for GPCRs. For ORs, rhodopsin and other GPCR structures are commonly used templates.

-

-

Sequence Alignment:

-

Perform a sequence alignment of the target and template sequences. This is a critical step, and manual refinement of the alignment, especially in loop regions, may be necessary.

-

-

Model Building:

-

Use the model class in MODELLER to generate multiple 3D models based on the alignment.

-

The script will typically involve reading the alignment file and the template PDB file, and then generating a specified number of models.

-

-

Model Evaluation and Refinement:

-

Evaluate the quality of the generated models using tools like DOPE (Discrete Optimized Protein Energy) score provided by MODELLER, and by checking stereochemical quality using programs like PROCHECK.

-

Select the model with the best scores for further studies. Loop refinement for non-conserved loop regions can be performed to improve model accuracy.

-

References

- 1. longdom.org [longdom.org]

- 2. Structural determinants of a conserved enantiomer-selective carvone binding pocket in the human odorant receptor OR1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]

- 5. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis and Purification of L-Perillaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis and purification of L-Perillaldehyde, a monoterpenoid of significant interest for its characteristic aroma and potential therapeutic applications. The following sections outline methodologies for both chemical synthesis and subsequent purification to achieve high-purity this compound suitable for research and development purposes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful synthesis and purification.

| Property | Value | Reference |

| Molecular Formula | C10H14O | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| Appearance | Colorless to pale yellowish oily liquid | [2] |

| Odor | Powerful, fatty-spicy, oily-herbaceous | [3] |

| Boiling Point | 238-240 °C at 760 mmHg; 104-105 °C at 10 mmHg | [4] |

| Melting Point | < 25 °C | |

| Density | 0.967 g/mL at 20 °C | |

| Refractive Index | 1.504-1.513 at 20 °C | |

| Solubility | Insoluble in water; soluble in ethanol, ethyl acetate (B1210297), chloroform, benzene, and oils. |

Synthesis of this compound

This compound can be obtained from natural sources or synthesized chemically. This section details a common and effective chemo-enzymatic synthesis approach starting from (R)-limonene oxides.

Chemo-enzymatic Synthesis from (R)-Limonene Oxides

This method involves the rearrangement of (R)-limonene oxides to a mixture of alcohols, followed by the selective enzymatic oxidation of (R)-perillyl alcohol to (R)-perillaldehyde.

Experimental Protocol:

Step 1: Rearrangement of (R)-Limonene Oxides

-

To a solution of (R)-limonene oxides (16.0 g, 105.2 mmol, trans/cis 56:44) in toluene (B28343) (100 mL), slowly add aluminum isopropoxide (Al(O-i-Pr)3) (1.08 g, 5.26 mmol) at 30-35 °C.

-

Reflux the reaction mixture for 3 hours.

-

After cooling, quench the reaction with a 25% acetic acid solution.

-

Separate the organic phase, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain a residue containing a mixture of alcohols, including (R)-perillyl alcohol.

Step 2: Enzymatic Oxidation of (R)-Perillyl Alcohol

-

Prepare a reaction mixture containing 50 mM of the alcohol mixture from Step 1, 5% v/v acetone, and 420 µM NAD+ in a potassium phosphate (B84403) buffer (50 mM, pH 8.0).

-

Initiate the reaction by adding a cell-free extract of a recombinant alcohol dehydrogenase from Geobacillus stearothermophilus (ADH-hT) (30% v/v, 10.9 U/mL).

-

Incubate the reaction at 30 °C for 24 hours. The reaction progress can be monitored by TLC or GC. This process selectively oxidizes the primary (R)-perillyl alcohol to (R)-perillaldehyde.

Quantitative Data for Synthesis:

| Parameter | Value | Reference |

| Starting Material | (R)-Limonene Oxides | |

| Key Reagents | Al(O-i-Pr)3, ADH-hT, NAD+, Acetone | |

| Reaction Time | Rearrangement: 3 hours; Oxidation: 24 hours | |

| Temperature | Rearrangement: Reflux; Oxidation: 30 °C | |

| Yield (isolated) | 22% (from limonene (B3431351) oxides) | |

| Purity (enantiomeric excess) | 98% ee |

Purification of this compound

The crude this compound obtained from synthesis requires purification to remove unreacted starting materials, byproducts, and solvents. The choice of purification method depends on the scale of the synthesis and the desired final purity.

Fractional Distillation under Reduced Pressure

Fractional distillation is a suitable method for purifying this compound on a larger scale, taking advantage of its relatively high boiling point.

Experimental Protocol:

-

Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.

-

Place the crude this compound in a round-bottom flask with a stir bar.

-

Connect the apparatus to a vacuum pump and gradually reduce the pressure.

-

Heat the flask gently using a heating mantle.

-

Slowly increase the temperature until the this compound begins to distill. The boiling point will be significantly lower under reduced pressure (e.g., 104-105 °C at 10 mmHg).

-

Collect the fraction that distills at a constant temperature, which corresponds to pure this compound. Discard the initial lower-boiling fractions and the higher-boiling residue.

-

Monitor the purity of the collected fractions using GC or HPLC.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity on a smaller scale, preparative HPLC is the method of choice.

Experimental Protocol:

-

Dissolve the crude this compound in a suitable solvent that is miscible with the mobile phase (e.g., ethanol).

-

Set up a preparative HPLC system with a suitable column (e.g., a silica (B1680970) gel or reversed-phase column).

-

Develop an appropriate mobile phase system (e.g., a hexane/ethyl acetate gradient for normal phase or an acetonitrile/water gradient for reversed phase) to achieve good separation of this compound from impurities, as determined by analytical HPLC.

-

Inject the sample onto the preparative column.

-

Monitor the elution of compounds using a UV detector.

-

Collect the fractions corresponding to the this compound peak.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

-

Confirm the purity of the final product using analytical HPLC.

Experimental Workflow and Logic

The following diagrams illustrate the overall workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Quantification of L-Perillaldehyde

These application notes provide detailed methodologies for the quantitative analysis of L-Perillaldehyde, a key volatile compound found in various plants, notably in the essential oil of Perilla frutescens. The following protocols are intended for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development.

Introduction

This compound (4-(1-methylethenyl)-1-cyclohexene-1-carboxaldehyde) is a monoterpenoid aldehyde that is the primary component responsible for the characteristic aroma of Perilla. It is of significant interest due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and antidepressant-like effects. Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, quality control of essential oils, and in pharmacokinetic and pharmacodynamic studies. This document outlines validated analytical methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the reliable quantification of this compound.

General Sample Preparation: Extraction of Essential Oil from Perilla frutescens

A common method for the extraction of this compound from plant material, such as the leaves of Perilla frutescens, is hydrodistillation.

Protocol:

-

Air-dry the fresh leaves of Perilla frutescens in the shade to preserve the volatile components.

-

Grind the dried leaves into a fine powder.

-

Place a known quantity of the powdered leaves (e.g., 100 g) into a round-bottom flask.

-

Add distilled water to the flask, typically at a ratio of 1:5 to 1:10 (w/v) of plant material to water.

-

Connect the flask to a Clevenger-type apparatus for hydrodistillation.

-

Heat the flask to boiling and continue the distillation for a recommended period of 3 hours.

-

The collected essential oil can then be dried over anhydrous sodium sulfate.

-

Store the extracted essential oil in a sealed, dark glass vial at 4°C until analysis.

Analytical Techniques

Two primary analytical techniques are detailed below for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This section provides a protocol for the analysis of this compound using a reverse-phase HPLC method with UV detection.

Experimental Protocol: HPLC-UV

Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of Acetonitrile (A) and water with 0.1% formic acid (B). A suggested starting point for method development is a linear gradient.

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 30°C.[1]

-

Detection Wavelength: Determined by the UV spectrum of this compound (a starting wavelength of 230-240 nm is recommended).

-

Injection Volume: 10 µL.[1]

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound standard in methanol (B129727) or a suitable solvent at a concentration of 1 mg/mL.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

Sample Preparation:

-

Accurately weigh a known amount of the essential oil and dissolve it in the initial mobile phase composition or a suitable solvent like methanol to a known volume.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.[1]

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary (HPLC)

| Parameter | Value | Reference |

| Linearity (R²) | > 0.998 | [2] |

| Limit of Quantification (LOQ) | 13.58 – 16.40 µg/mL | |

| Accuracy (Recovery %) | 80.23–115.41 % | |

| Intra-day Precision (%RSD) | ≤ 12.03 % | |

| Inter-day Precision (%RSD) | ≤ 11.34 % |

Note: The quantitative data presented is representative of a validated HPLC method for similar compounds and should be established for this specific method.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile compounds like this compound in complex mixtures such as essential oils.

Experimental Protocol: GC-MS

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

Chromatographic Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 180°C at a rate of 10°C/min.

-

Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: 40-400 amu.

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound standard in a volatile solvent such as hexane (B92381) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.

-

Create a series of calibration standards by diluting the stock solution to various concentrations.

Sample Preparation:

-

Dilute the essential oil sample in a volatile solvent like hexane or ethyl acetate to a concentration that falls within the calibration range.

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

-

Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Quantify this compound in the sample by comparing its peak area to the calibration curve. The percentage of this compound in the essential oil can be calculated using the area normalization method.

Quantitative Data Summary (GC-MS)

| Parameter | Value | Reference |

| Linearity (R²) | > 0.999 | |

| Accuracy (Recovery %) | 98.3–101.60 % | |

| Intra-day Precision (%RSD) | ≤ 2.56 % | |

| Inter-day Precision (%RSD) | ≤ 2.56 % | |

| This compound Content in P. frutescens | 7.01% - 82.12% |

Note: The quantitative data for validation parameters is based on a validated GC-MS method for similar compounds. The this compound content is from an analysis of different Perilla frutescens accessions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from plant material.

Alternative Quantification Method: ¹H-qNMR with HPLC-PDA/VWD

An alternative and highly accurate method for the quantification of this compound, especially when a certified analytical standard is unstable or unavailable, involves the use of ¹H-quantitative Nuclear Magnetic Resonance (¹H-qNMR) in combination with HPLC with a photodiode array (PDA) or variable-wavelength detector (VWD).

This method relies on determining the relative molar sensitivity (RMS) of this compound to a stable, inexpensive, and readily available reference compound, such as diphenyl sulfone. The exact molar ratio of this compound to the reference compound is determined by ¹H-qNMR. This ratio is then used to correct the response ratio obtained from HPLC-PDA/VWD analysis, allowing for accurate quantification without the need for a this compound standard for generating a calibration curve.

References

Application Notes and Protocols for the Analysis of L-Perillaldehyde by HPLC and GC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of L-Perillaldehyde using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for quality control, stability testing, and research and development in the pharmaceutical and related industries.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for the analysis of this compound, particularly for non-volatile and thermally labile samples. A reverse-phase method is commonly employed for the separation and quantification of this compound.

Quantitative Data Summary

| Parameter | HPLC Method 1 | Stability-Indicating HPLC Method |

| Analyte | This compound | This compound and its degradation products |

| Linearity (R²) | > 0.999 | > 0.999[1] |

| Limit of Detection (LOD) | Analyte dependent | 0.006% (of a related compound)[1] |

| Limit of Quantification (LOQ) | Analyte dependent | Not explicitly stated for perillaldehyde |

| Accuracy (% Recovery) | Typically 98-102% | 96.8% to 99.1% (for a related compound)[1] |

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines a general method for the analysis of this compound. Method validation and optimization are recommended for specific sample matrices.

1. Instrumentation and Columns:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A reverse-phase C18 column (e.g., Newcrom R1) is a suitable choice.[2]

2. Reagents and Standards:

-

Mobile Phase: Acetonitrile (B52724) (MeCN) and water are common mobile phase components.[2] Phosphoric acid or formic acid can be added as a modifier. For MS compatibility, formic acid is preferred.

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and perform serial dilutions to create calibration standards.

3. Chromatographic Conditions:

-

Mobile Phase Composition: A typical starting point is a gradient or isocratic elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Column Temperature: 25 - 45°C.

-

Injection Volume: 10 - 20 µL.

-

Detection Wavelength: Determined by the UV spectrum of this compound, typically around 230-240 nm.

4. Sample Preparation:

-

Essential Oils: Dilute the essential oil sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the calibration range.

-

Herbal Extracts: Extract the plant material with an appropriate solvent (e.g., methanol or ethanol), followed by filtration through a 0.45 µm syringe filter before injection.

5. Data Analysis:

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.

Stability-Indicating HPLC Method

For drug development and stability studies, a stability-indicating method is crucial to separate this compound from its potential degradation products. Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, and light) should be performed to develop and validate such a method.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity. It is particularly useful for analyzing complex mixtures such as essential oils.

Quantitative Data Summary

| Parameter | GC-MS Method 1 (General Terpenoid) | GC-MS Method 2 (Headspace) |

| Analyte | This compound | This compound |

| Linearity (R²) | > 0.999 | > 0.99 |

| Limit of Detection (LOD) | Analyte dependent, often in the low ng/mL range | Analyte dependent |

| Limit of Quantification (LOQ) | Analyte dependent | Analyte dependent |

| Accuracy (% Recovery) | 98.3 – 101.60% | 75–103% |

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general procedure for the GC-MS analysis of this compound.

1. Instrumentation:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

-

Column: A non-polar or medium-polarity capillary column is typically used, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS).

2. Carrier Gas and Inlet Conditions:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet: Split/splitless injector. For trace analysis, splitless mode is preferred.

-

Injector Temperature: 250 - 280°C.

3. Oven Temperature Program:

-

Initial Temperature: 60°C, hold for 1-2 minutes.

-

Ramp 1: Increase to 180°C at a rate of 5-10°C/min.

-

Ramp 2: Increase to 280-320°C at a rate of 10-20°C/min and hold for a few minutes.

4. Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: 40-500 amu.

5. Sample Preparation:

-

Liquid Injection: Dilute the sample in a volatile organic solvent like hexane (B92381) or methanol.

-

Headspace Injection: For volatile analysis from solid or liquid matrices, headspace sampling can be employed to minimize matrix effects.

6. Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with a reference standard or a library (e.g., NIST).

-

For quantification, use an internal standard and create a calibration curve. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for HPLC and GC-MS analysis of this compound.

Caption: HPLC analysis workflow for this compound.

Caption: GC-MS analysis workflow for this compound.

Caption: Logical relationship in this compound analysis.

References

Application Notes: L-Perillaldehyde as a Chiral Synthon in Organic Chemistry

Introduction

L-Perillaldehyde, a naturally occurring monoterpene aldehyde, is a versatile and valuable chiral synthon in asymmetric synthesis.[1][2][3] Its inherent chirality, derived from the (S)-configuration at the C4 position of the cyclohexene (B86901) ring, makes it an attractive starting material for the stereoselective synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and fragrances.[4] This document provides an overview of the applications of this compound in organic chemistry, complete with detailed experimental protocols and quantitative data to guide researchers in its effective utilization.

Key Applications

The reactivity of the aldehyde group, the double bond within the ring, and the isopropenyl group allows for a variety of chemical transformations, leading to the synthesis of diverse chiral building blocks.

-

Synthesis of Chiral Aminodiols: this compound can be converted to chiral aminodiols, which are important catalysts and building blocks in medicinal chemistry.[5]

-

Synthesis of Chiral β-Amino Acids: Through conjugate addition reactions, this compound serves as a precursor for the synthesis of novel, limonene-based chiral β-amino acid derivatives. These are valuable components for the creation of β-peptides and other biologically active molecules.

-

Enantioselective Synthesis of Other Chiral Building Blocks: this compound is a starting material for the enantioselective preparation of other useful chiral synthons like (R)-(+)-isocarvone.

-

Derivatives with Biological Activity: Derivatives of this compound have shown potential as cytotoxic and antileishmanial agents.

Experimental Protocols and Data

This section details the experimental procedures for key transformations starting from this compound.

Synthesis of Chiral Aminodiols via Reductive Amination

Chiral aminodiols can be synthesized from (-)-8,9-dihydroperillaldehyde, which is obtained from this compound. The process involves reductive amination followed by Boc protection and dihydroxylation.

Experimental Workflow:

Caption: Synthesis of aminodiols from this compound.

Protocol: Reductive Amination of Dihydroperillaldehyde

-

Hydrogenation of this compound: this compound is reduced using a Pt/C catalyst in an n-hexane/EtOAc solvent system to obtain (-)-8,9-dihydroperillaldehyde. The reaction progress is monitored by 1H-NMR.

-

Reductive Amination: To a solution of (-)-8,9-dihydroperillaldehyde in dry ethanol, add 1.05 equivalents of the desired amine (e.g., benzylamine). Stir the mixture at room temperature for 2 hours.

-

Reduction: Cool the reaction mixture and add 3 equivalents of sodium borohydride (B1222165) (NaBH4) portion-wise. Stir at room temperature for 2 hours.

-

Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purification: Purify the resulting allylamine (B125299) by column chromatography.

Quantitative Data: Reductive Amination and Subsequent Steps

| Amine (R-NH2) | Product | Yield (Reductive Amination) | Yield (Boc Protection) | Yield (Dihydroxylation) | Diastereomeric Ratio (syn:anti) |

| Benzylamine | 5a | 86% | 95% | 48% | 1:1 |

| (S)-Phenylethylamine | 5b | 66% | 90% | 25% | 1:1 |

| (R)-Phenylethylamine | 5c | 75% | 92% | 30% | 1:1 |

Synthesis of Chiral β-Amino Acid Derivatives via Michael Addition

This compound can be converted to α,β-unsaturated esters, which then undergo a stereoselective Michael addition of lithium amides to yield chiral β-amino acid derivatives.

Reaction Scheme:

Caption: Synthesis of β-amino esters from this compound.

Protocol: Michael Addition to tert-Butyl Perillate (B1240657)

-

Oxidation to Perillic Acid: Oxidize this compound (1) with sodium chlorite (B76162) (NaClO2) and 2-methyl-2-butene in a tert-butanol (B103910)/water mixture buffered with sodium dihydrogen phosphate (B84403) (NaH2PO4) to yield perillic acid (2).

-

Esterification: Convert perillic acid (2) to tert-butyl perillate (3) using trifluoroacetic anhydride (B1165640) and tert-butanol in dry toluene (B28343) at room temperature.

-

Michael Addition:

-

Prepare the lithium amide in situ by reacting the corresponding amine (e.g., dibenzylamine (B1670424) or (R)-N-benzyl-N-α-methylbenzylamine) with n-butyllithium in dry THF at low temperature.

-

Add a solution of tert-butyl perillate (3) in dry THF to the lithium amide solution at -78 °C.

-

Stir the reaction mixture for 6 hours at -78 °C.

-

Quench the reaction with aqueous ammonium (B1175870) chloride (NH4Cl).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

-

Purification: Separate the diastereomeric products by column chromatography.

Quantitative Data: Michael Addition of Lithium Amides to tert-Butyl Perillate

| Lithium Amide | Product | Total Yield | Diastereomeric Ratio (A:B:C:D) |

| Lithium dibenzylamide | 7 | Moderate | 76:17:6:1 |

| Lithium (R)-N-benzyl-N-α-methylbenzylamide | 11 | 88% | Single diastereomer |

Enantioselective Synthesis of (R)-(+)-Isocarvone

This compound can be used as a starting material for the multi-step enantioselective synthesis of (R)-(+)-isocarvone.

Experimental Workflow:

References